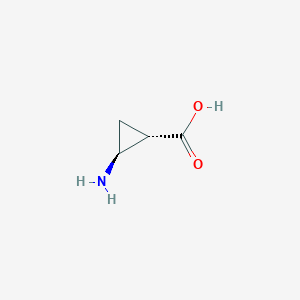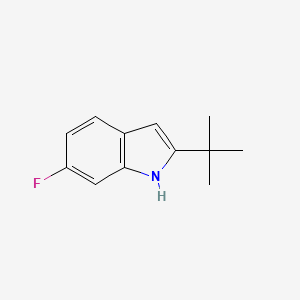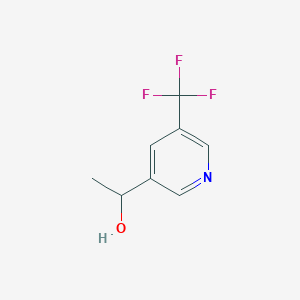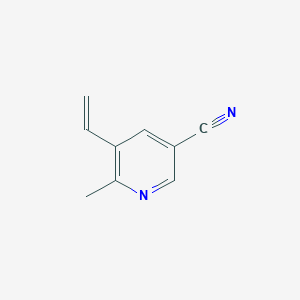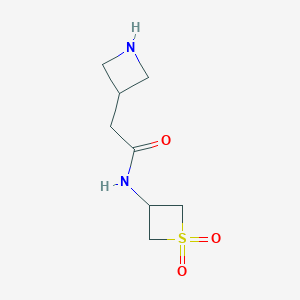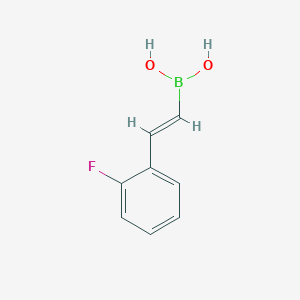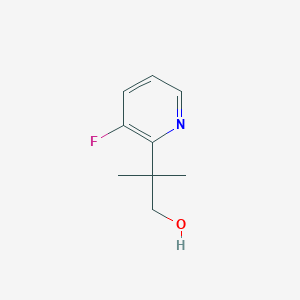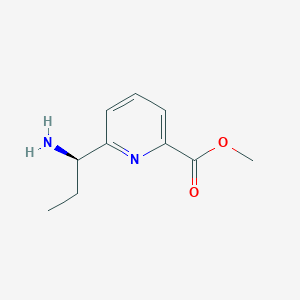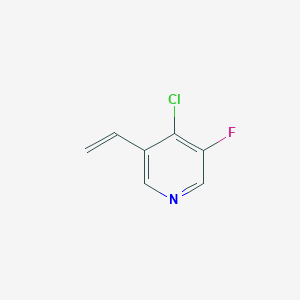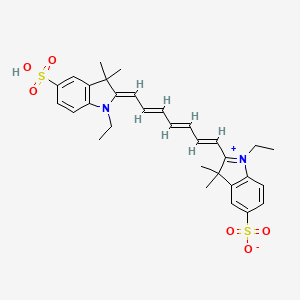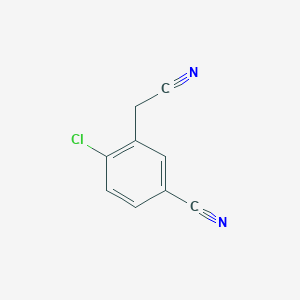
4-Chloro-3-(cyanomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H5ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyanomethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyanomethyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyanomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-3-(carboxymethyl)benzoic acid.
Reduction: 4-Chloro-3-(aminomethyl)benzonitrile.
Substitution: 4-Hydroxy-3-(cyanomethyl)benzonitrile or 4-Amino-3-(cyanomethyl)benzonitrile.
Applications De Recherche Scientifique
4-Chloro-3-(cyanomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(cyanomethyl)benzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
3-Chlorobenzonitrile: The chlorine atom is positioned differently, affecting its reactivity and applications.
4-Cyanobenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and biological activities.
The unique combination of the chlorine and cyanomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5ClN2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
4-chloro-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
Clé InChI |
JMUDGXCZBLVHMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


